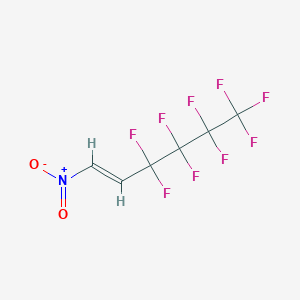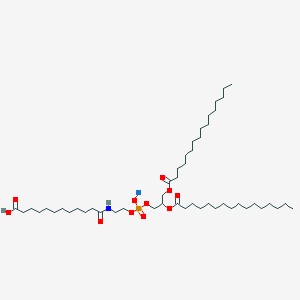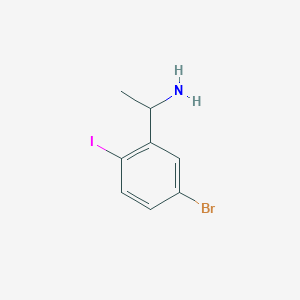![molecular formula C33H29N5 B12067290 4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 1338830-39-9](/img/structure/B12067290.png)
4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound. It is structurally related to telmisartan, a well-known angiotensin II receptor antagonist used in the treatment of hypertension. This compound is often studied as a related impurity or derivative of telmisartan, providing insights into the stability, efficacy, and safety of the parent drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile involves multiple steps:
Formation of the benzimidazole core: This step typically involves the reaction of N-methyl-o-phenylenediamine with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in the presence of a 1,3,5-triazine and a tertiary amine.
Coupling with biphenyl moiety: The benzimidazole core is then coupled with a biphenyl derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are often proprietary and involve optimized reaction conditions to maximize yield and purity. These methods may include advanced purification techniques such as crystallization and chromatography to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds such as bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .
Scientific Research Applications
4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of telmisartan and its impurities.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: It is used in the quality control and stability testing of pharmaceutical products
Mechanism of Action
The mechanism of action of 4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is closely related to that of telmisartan. It likely involves the inhibition of angiotensin II receptors, leading to vasodilation and reduced blood pressure. The molecular targets include angiotensin II type 1 receptors, and the pathways involved include the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Similar Compounds
Telmisartan: The parent compound, used as an antihypertensive agent.
Telmisartan Related Compound A: Another impurity or derivative of telmisartan.
N-Des((4-(2-carboxyphenyl)phenyl)methyl)telmisartan: A related compound with a similar structure.
Uniqueness
4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific structural modifications, which may impart different pharmacokinetic and pharmacodynamic properties compared to telmisartan and its other related compounds. These differences can influence its stability, efficacy, and safety profiles .
Properties
CAS No. |
1338830-39-9 |
|---|---|
Molecular Formula |
C33H29N5 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C33H29N5/c1-4-9-31-35-29-19-26(33-36-28-12-7-8-13-30(28)37(33)3)18-22(2)32(29)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3 |
InChI Key |
LAFCDSCLGACVHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)


![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)



![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)
